molecular formula C9H14ClNS B2871818 2-Methylsulfanyl-1-phenylethanamine;hydrochloride CAS No. 2551115-62-7

2-Methylsulfanyl-1-phenylethanamine;hydrochloride

Cat. No.: B2871818
CAS No.: 2551115-62-7
M. Wt: 203.73
InChI Key: BSYACXKDMSKLAY-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1-phenylethanamine;hydrochloride is a chemical compound with the molecular formula C9H14ClNS It is known for its unique structure, which includes a phenylethanamine backbone substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-1-phenylethanamine;hydrochloride typically involves the reaction of 2-bromo-1-phenylethanamine with methylthiolate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding 1-phenylethanamine.

    Substitution: The phenylethanamine backbone can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1-Phenylethanamine.

    Substitution: Various substituted phenylethanamines depending on the electrophile used.

Scientific Research Applications

2-Methylsulfanyl-1-phenylethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfanyl-1-phenylethanamine: The free base form of the compound without the hydrochloride salt.

    1-Phenylethanamine: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.

    2-Methylthio-1-phenylethanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

2-Methylsulfanyl-1-phenylethanamine;hydrochloride is unique due to the presence of both the methylsulfanyl group and the hydrochloride salt. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYACXKDMSKLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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